[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid [Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13379940
InChI: InChI=1S/C13H17NO3/c1-17-12-6-2-10(3-7-12)8-14(9-13(15)16)11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,16)
SMILES: COC1=CC=C(C=C1)CN(CC(=O)O)C2CC2
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13379940

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name 2-[cyclopropyl-[(4-methoxyphenyl)methyl]amino]acetic acid
Standard InChI InChI=1S/C13H17NO3/c1-17-12-6-2-10(3-7-12)8-14(9-13(15)16)11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,16)
Standard InChI Key IVIXZUZGXAUIFY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN(CC(=O)O)C2CC2
Canonical SMILES COC1=CC=C(C=C1)CN(CC(=O)O)C2CC2

Introduction

Structural Analysis and Chemical Properties

Molecular Architecture

The compound’s structure features three distinct components:

  • Cyclopropane ring: A strained three-membered carbon ring known to influence molecular rigidity and metabolic stability .

  • 4-Methoxy-benzyl group: A benzene ring substituted with a methoxy (–OCH₃) group at the para position, which enhances electron-donating properties and solubility.

  • Amino-acetic acid moiety: A glycine derivative (–NH–CH₂–COOH) that facilitates hydrogen bonding and interactions with biological targets.

The methoxy group distinguishes this compound from analogs like [cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid (C₁₂H₁₄N₂O₄), replacing the electron-withdrawing nitro group with a methoxy substituent. This substitution likely alters the compound’s electronic profile, solubility, and binding affinity.

Physicochemical Characteristics

  • Molecular formula: C₁₃H₁₇NO₃

  • Molecular weight: 247.28 g/mol

  • Solubility: Predicted to exhibit moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the methoxy and carboxylic acid groups .

  • pKa: The carboxylic acid group (pKa ≈ 2.5) and amine group (pKa ≈ 9.5) suggest zwitterionic behavior in physiological conditions.

Synthesis and Optimization

Synthetic Pathways

The synthesis of [cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid can be inferred from methods used for structurally related compounds. A patent describing the preparation of (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline acetate provides a foundational framework:

  • Formation of the benzyl intermediate:

    • Reaction of 4-methoxybenzyl chloride with cyclopropylamine in the presence of a base (e.g., K₂CO₃) to yield cyclopropyl-(4-methoxy-benzyl)-amine.

  • Introduction of the acetic acid moiety:

    • Alkylation of the amine with bromoacetic acid under basic conditions (e.g., NaOH) to form the target compound .

Table 1: Key Reaction Conditions for Synthesis

StepReactantsConditionsYield Optimization
14-Methoxybenzyl chloride, cyclopropylamineK₂CO₃, DMF, 60°CExcess amine (1.5 eq), 12-hour reaction time
2Cyclopropyl-(4-methoxy-benzyl)-amine, bromoacetic acidNaOH, ethanol, refluxpH control (8–9), 24-hour reflux

Crystallization and Purification

Following synthesis, crystallization is critical for isolating enantiopure forms. The patent outlines a method applicable to this compound:

  • Dissolve the crude product in an aromatic hydrocarbon (e.g., toluene) and acetic acid.

  • Seed with enantiomeric crystals and cool to 0–5°C to induce crystallization .

  • Yield and purity depend on solvent choice, cooling rate, and seed crystal quality.

Biological Activity and Mechanism of Action

Hypothesized Targets

While direct studies on [cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid are lacking, its structure suggests potential interactions with:

  • G-protein-coupled receptors (GPCRs): The benzyl and cyclopropyl groups may bind to hydrophobic pockets in receptors like serotonin or adrenergic receptors.

  • Enzymes: The carboxylic acid group could chelate metal ions in metalloproteases or inhibit aspartic proteases via hydrogen bonding.

Table 2: Biological Activity of Structural Analogues

CompoundSubstituentReported Activity
[Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acidNitro (–NO₂)Antimicrobial, enzyme inhibition
[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acidMethyl (–CH₃)Neurological receptor modulation
Target compoundMethoxy (–OCH₃)Hypothesized: Anti-inflammatory, CNS activity

The methoxy group’s electron-donating effects may enhance binding to oxidative stress-related targets (e.g., COX-2) compared to nitro or methyl analogs.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s chiral centers and functional groups make it a potential intermediate for:

  • Opioid analogs: Similar to the use of 1-(4-methoxybenzyl)-octahydroisoquinoline in levomethorphan synthesis .

  • Antidepressants: Structural similarity to monoamine reuptake inhibitors.

Structure-Activity Relationship (SAR) Studies

  • Cyclopropane ring: Increases metabolic stability by resisting cytochrome P450 oxidation.

  • Methoxy group: Improves blood-brain barrier permeability compared to polar nitro groups.

Challenges and Future Directions

Knowledge Gaps

  • In vivo toxicity: No data available on acute or chronic toxicity.

  • Enantioselective synthesis: Current methods require optimization for high enantiomeric excess (ee > 98%).

Research Priorities

  • Comprehensive binding assays: Screen against GPCR and enzyme libraries.

  • Pharmacokinetic profiling: Assess bioavailability and half-life in model organisms.

  • Derivatization: Explore acylated or esterified derivatives for enhanced activity.

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